molecular formula C8H8N2O3S B3329038 7-Methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 549495-12-7

7-Methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B3329038
CAS No.: 549495-12-7
M. Wt: 212.23 g/mol
InChI Key: FOGLAAJMVBSRKU-UHFFFAOYSA-N
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Description

7-Methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiadiazines. This compound is characterized by the presence of a methoxy group at the 7th position and a 1,1-dioxide group attached to the thiadiazine ring. Benzothiadiazines are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .

Mechanism of Action

Target of Action

The primary target of the compound 7-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide is the Kir6.2/SUR1 channel , a type of ATP-sensitive potassium (KATP) channel . KATP channels are found in a variety of tissues, including endocrine, muscle, and neural tissues, where they couple the metabolic state of the cell to its electrical activity .

Mode of Action

The compound acts as a selective Kir6.2/SUR1 channel opener . It activates Kir6.2/SUR1 currents in a reversible manner, with an EC50 of 16 μmol/l . This activation is dependent on intracellular MgATP and can be abolished by mutation of a single residue in the Walker A motifs of either nucleotide-binding domain of SUR1 .

Biochemical Pathways

The activation of Kir6.2/SUR1 channels by the compound affects various biochemical pathways. In pancreatic β-cells, KATP channels link changes in blood glucose concentration to insulin secretion . In cardiac myocytes, increased KATP channel activity during ischemia may protect against myocardial damage by shortening the action potential . In vascular smooth muscle, KATP channels regulate vessel tone . And in skeletal muscle, they contribute to the enhanced K+ efflux and fatigue found during severe exercise .

Result of Action

The activation of Kir6.2/SUR1 channels by the compound has several molecular and cellular effects. For instance, it can inhibit insulin release from rat pancreatic islets . It also has no significant myorelaxant action on rat aortic rings in vitro .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the presence of intracellular MgATP is necessary for the compound to activate Kir6.2/SUR1 channels . Additionally, the compound’s activity can be affected by the specific structural characteristics of the SUR1 subunit .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-Methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an antihypertensive, antidiabetic, and anticancer agent.

    Industry: Utilized in the development of new materials and catalysts

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is unique due to the presence of the methoxy group at the 7th position, which imparts specific pharmacological properties and enhances its activity compared to other benzothiadiazine derivatives .

Properties

IUPAC Name

7-methoxy-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3S/c1-13-6-2-3-7-8(4-6)14(11,12)10-5-9-7/h2-5H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGLAAJMVBSRKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=NS2(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00726339
Record name 7-Methoxy-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

549495-12-7
Record name 7-Methoxy-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

There is stirred for 1 night at 80° C. a suspension of 3.0 g of 2-amino-5-methoxybenzene-sulphonamide in the presence of 1.31 g of formamidine hydrochloride and 2.27 ml of triethylamine in 50 ml of toluene. The toluene is evaporated off in vacuo. The residue is taken up in water and the precipitate is filtered off.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-Methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
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7-Methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
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7-Methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
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7-Methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Reactant of Route 5
7-Methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Reactant of Route 6
7-Methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

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